molecular formula C26H23NO5 B4145414 3-(phenoxycarbonyl)benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

3-(phenoxycarbonyl)benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No.: B4145414
M. Wt: 429.5 g/mol
InChI Key: BBKJRYGCKCPWSV-UHFFFAOYSA-N
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Description

3-(phenoxycarbonyl)benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a complex organic compound that features a benzyl group, a phenyl group, and a pyrrolidine ring

Properties

IUPAC Name

(3-phenoxycarbonylphenyl)methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-18-10-12-22(13-11-18)27-16-21(15-24(27)28)25(29)31-17-19-6-5-7-20(14-19)26(30)32-23-8-3-2-4-9-23/h2-14,21H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKJRYGCKCPWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC(=CC=C3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenoxycarbonyl)benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-(phenoxycarbonyl)benzyl chloride with 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(phenoxycarbonyl)benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups using reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or sodium methoxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

3-(phenoxycarbonyl)benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(phenoxycarbonyl)benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(phenoxycarbonyl)benzyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
  • 3-(phenoxycarbonyl)benzyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
  • 3-(phenoxycarbonyl)benzyl 1-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxylate

Uniqueness

3-(phenoxycarbonyl)benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a building block in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(phenoxycarbonyl)benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
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3-(phenoxycarbonyl)benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

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